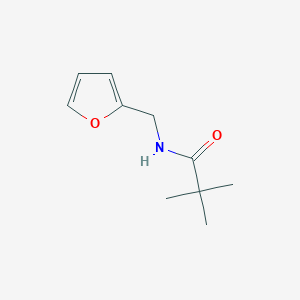
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is commonly known as MPTP, and it has a unique chemical structure that makes it a promising candidate for several research studies.
Wirkmechanismus
The mechanism of action of MPTP is not fully understood. However, several studies have suggested that MPTP exerts its effects by inhibiting the activity of specific enzymes involved in various biological processes. Additionally, MPTP has been shown to interact with specific receptors in the body, leading to its various biological effects.
Biochemical and Physiological Effects
MPTP has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPTP inhibits the activity of specific enzymes involved in inflammation and tumor growth. Additionally, MPTP has been shown to have a positive impact on the production of specific neurotransmitters in the brain, leading to its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPTP is its unique chemical structure, which makes it a promising candidate for several research studies. Additionally, MPTP has been shown to have a low toxicity profile, making it a safe compound to use in various lab experiments. However, one of the limitations of MPTP is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MPTP. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPTP and its potential impact on specific biological processes. Finally, there is a need for more research on the synthesis and purification of MPTP to improve the efficiency and yield of the compound.
Synthesemethoden
The synthesis of MPTP involves several steps, including the reaction of 4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one with 2-bromo-4-methoxypyridine, followed by the deprotection of the methoxy group using hydrochloric acid. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential applications in the field of medicine. Several research studies have shown that MPTP exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, MPTP has been shown to have a positive impact on neurodegenerative diseases such as Parkinson's disease. MPTP has also been studied for its potential applications in the field of agriculture, where it has been shown to have a positive impact on crop yields.
Eigenschaften
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-9-13(23-17-16-9)14(21)18-5-6-19(12(20)8-18)10-3-4-15-11(7-10)22-2/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDRVFNESSHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)

![4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2428141.png)





![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)
![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)


